molecular formula C9H8N4O B1169318 lithium;1,2-benzothiazol-2-id-3-one CAS No. 111337-53-2

lithium;1,2-benzothiazol-2-id-3-one

Cat. No.: B1169318
CAS No.: 111337-53-2
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Description

Lithium 1,2-benzothiazol-2-id-3-one (Li-BTZ) is a lithium salt derived from 1,2-benzisothiazol-3(2H)-one (BIT), a heterocyclic compound featuring a fused benzene and thiazole ring. Its structure includes a sulfone group (1,1-dioxo substitution), resulting in the systematic name lithium 1,1-dioxo-1,2-benzothiazol-2-id-3-one . This compound is structurally analogous to saccharin derivatives, such as sodium saccharin (1,1-dioxo-1,2-benzothiazol-2-id-3-one sodium salt dihydrate), but substitutes sodium with lithium .

Related methods, such as the use of lithium cyanide in THF for imidazole derivatives, suggest pathways for lithium salt formation .

Properties

CAS No.

111337-53-2

Molecular Formula

C9H8N4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,2-benzothiazol-2-id-3-one typically involves the reaction of 2-aminobenzenethiol with various electrophiles such as aldehydes, ketones, acids, or acyl chlorides. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzothiazole ring . For example, the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of an acid catalyst can yield benzothiazole derivatives .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes. The use of environmentally friendly processes, such as green chemistry approaches, is becoming increasingly important in industrial settings. These methods may include the use of recyclable catalysts and solvents, as well as energy-efficient reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Analogues of Li-BTZ
Compound Name Chemical Formula Key Features Applications
Lithium 1,2-benzothiazol-2-id-3-one C₇H₃LiNO₂S Lithium salt, 1,1-dioxo substitution Potential biocidal/pharmaceutical use
Sodium Saccharin (Dihydrate) C₇H₄NNaO₃S·2H₂O Sodium salt, 1,1-dioxo substitution, water-soluble Artificial sweetener
1,2-Benzisothiazol-3(2H)-one (BIT) C₇H₅NOS Parent compound, no sulfone group Biocide, preservative
5-Chloro-2-methylisothiazol-3-one C₄H₄ClNOS Chlorinated methyl-substituted isothiazolinone Industrial biocide
Key Observations:
  • Sulfone vs. Non-Sulfone Derivatives: Li-BTZ and saccharin salts contain a sulfone group (1,1-dioxo), enhancing electrophilicity and solubility compared to BIT, which lacks this group .
  • Cation Influence : The lithium ion in Li-BTZ may offer distinct coordination properties compared to sodium or potassium in saccharin salts, impacting solubility and reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Li-BTZ (Inferred) Sodium Saccharin BIT
Molecular Weight ~169.0 g/mol 241.2 g/mol (dihydrate) 151.2 g/mol
Solubility Moderate in polar solvents Highly water-soluble Low water solubility
Thermal Stability Likely stable <200°C Stable up to 300°C Decomposes ~150°C
Discussion:
  • Solubility : Sodium saccharin’s high water solubility stems from its ionic sodium group, while Li-BTZ’s solubility in organic solvents (e.g., THF, DMSO) is inferred from synthetic protocols using lithium salts .
  • Thermal Behavior : BIT decomposes at lower temperatures due to the absence of stabilizing sulfone groups, whereas Li-BTZ and saccharin salts exhibit higher thermal resilience .

Q & A

Q. What EU regulatory frameworks govern the use of this compound in academic research?

  • Compliance : Adhere to REACH Annex XIV (Authorization List) and CLP Regulation (EC No 1272/2008) for hazard classification (e.g., Skin Sensitization Category 1B). Maintain SDS documentation per Regulation (EU) 2020/878 .

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